![molecular formula C24H24N4O2S B11042013 3'-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4'-hydroxy-1-methyl-3'H-spiro[indole-3,2'-quinazolin]-2(1H)-one](/img/structure/B11042013.png)

3'-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4'-hydroxy-1-methyl-3'H-spiro[indole-3,2'-quinazolin]-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

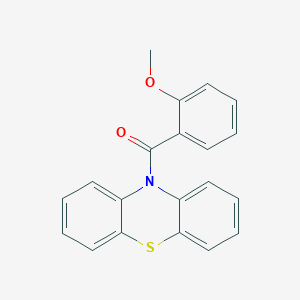

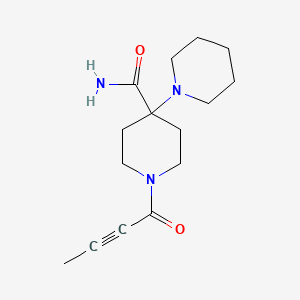

3’-[2-(diméthylamino)-2-(thiophène-2-yl)éthyl]-4’-hydroxy-1-méthyl-3’H-spiro[indole-3,2’-quinazolin]-2(1H)-one est un composé organique complexe présentant une structure spiro qui intègre un noyau indole et une unité quinazolinone. Ce composé présente un intérêt significatif en raison de ses activités biologiques potentielles et de ses applications en chimie médicinale.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de 3’-[2-(diméthylamino)-2-(thiophène-2-yl)éthyl]-4’-hydroxy-1-méthyl-3’H-spiro[indole-3,2’-quinazolin]-2(1H)-one implique généralement plusieurs étapes :

Formation de l'unité indole : Le noyau indole peut être synthétisé par la synthèse d'indole de Fischer, où la phénylhydrazine réagit avec un aldéhyde ou une cétone en milieu acide.

Formation de la quinazolinone : Le cycle quinazolinone est souvent synthétisé par cyclisation de dérivés de l'acide anthranilique avec du formamide ou ses équivalents.

Formation du composé spiro : La liaison spiro est formée en faisant réagir les intermédiaires indole et quinazolinone dans des conditions spécifiques, impliquant souvent une cyclisation catalysée par une base.

Introduction de groupe fonctionnel : Les groupes diméthylamino et thiophène sont introduits par des réactions de substitution nucléophile, généralement en utilisant des dérivés de la diméthylamine et du thiophène.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse décrites ci-dessus pour maximiser le rendement et la pureté. Cela comprend l'adaptation des réactions à l'échelle industrielle, l'optimisation des temps et des températures de réaction et l'utilisation de techniques de chimie en flux continu pour améliorer l'efficacité.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des unités hydroxy et thiophène, en utilisant des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent cibler le cycle quinazolinone, en utilisant des agents tels que l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution nucléophile peuvent modifier le groupe diméthylamino, en utilisant des halogénures d'alkyle ou des chlorures d'acyle.

Réactifs et conditions courantes

Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants.

Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.

Substitution : Halogénures d'alkyle, chlorures d'acyle, en milieu basique ou acide.

Principaux produits

Oxydation : Dérivés oxydés avec des groupes hydroxy ou thiophène modifiés.

Réduction : Dérivés quinazolinone réduits.

Substitution : Divers dérivés substitués en fonction des réactifs utilisés.

Applications De Recherche Scientifique

Chimie

Catalyse : Le composé peut servir de ligand dans des réactions catalytiques en raison de sa structure unique.

Science des matériaux : Utilisation potentielle dans le développement de semi-conducteurs organiques et d'autres matériaux avancés.

Biologie

Inhibition enzymatique : Inhibiteur potentiel d'enzymes spécifiques en raison de sa similitude structurelle avec des substrats naturels.

Liaison aux récepteurs : Peut interagir avec divers récepteurs biologiques, influençant les voies de transduction du signal.

Médecine

Anticancéreux : Activité anticancéreuse potentielle par inhibition de la prolifération cellulaire.

Antimicrobien : Propriétés antimicrobiennes possibles contre une variété de pathogènes.

Industrie

Produits pharmaceutiques : Utilisation dans le développement de nouveaux médicaments avec des profils d'efficacité et de sécurité améliorés.

Agriculture : Utilisation potentielle comme agent bioactif dans la protection des cultures.

Mécanisme d'action

Le composé exerce ses effets principalement par interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Les unités indole et quinazolinone lui permettent de se lier efficacement à ces cibles, modulant leur activité. Cela peut entraîner l'inhibition de l'activité enzymatique ou la modification des voies de signalisation médiées par les récepteurs, entraînant divers effets biologiques.

Mécanisme D'action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The indole and quinazolinone moieties allow it to bind effectively to these targets, modulating their activity. This can lead to inhibition of enzyme activity or alteration of receptor-mediated signaling pathways, resulting in various biological effects.

Comparaison Avec Des Composés Similaires

Composés similaires

Dérivés d'indole : Composés tels que l'indométhacine et le tryptophane, qui présentent également le noyau indole.

Dérivés de la quinazolinone : Composés tels que la méthaqualone et l'afloqualone, qui contiennent la structure quinazolinone.

Unicité

3’-[2-(diméthylamino)-2-(thiophène-2-yl)éthyl]-4’-hydroxy-1-méthyl-3’H-spiro[indole-3,2’-quinazolin]-2(1H)-one est unique en raison de sa liaison spiro, qui combine les propriétés des dérivés de l'indole et de la quinazolinone. Cette caractéristique structurelle améliore son activité biologique potentielle et en fait un composé précieux pour des recherches et des développements futurs.

Cette vue d'ensemble détaillée fournit une compréhension approfondie de 3’-[2-(diméthylamino)-2-(thiophène-2-yl)éthyl]-4’-hydroxy-1-méthyl-3’H-spiro[indole-3,2’-quinazolin]-2(1H)-one, en mettant en évidence sa synthèse, ses réactions, ses applications et ses caractéristiques uniques.

Propriétés

Formule moléculaire |

C24H24N4O2S |

|---|---|

Poids moléculaire |

432.5 g/mol |

Nom IUPAC |

3-[2-(dimethylamino)-2-thiophen-2-ylethyl]-1'-methylspiro[1H-quinazoline-2,3'-indole]-2',4-dione |

InChI |

InChI=1S/C24H24N4O2S/c1-26(2)20(21-13-8-14-31-21)15-28-22(29)16-9-4-6-11-18(16)25-24(28)17-10-5-7-12-19(17)27(3)23(24)30/h4-14,20,25H,15H2,1-3H3 |

Clé InChI |

CJWHWJASGPDMJK-UHFFFAOYSA-N |

SMILES canonique |

CN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3CC(C5=CC=CS5)N(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11041932.png)

![4-(3-fluorophenyl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11041939.png)

![(1E)-8-methoxy-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11041945.png)

![9-(2-fluorophenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11041948.png)

![3-(2-fluorophenyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11041955.png)

![Ethyl 2-cyano-2-[8-fluoro-4,4-dimethyl-6-[(4-methylpiperidino)methyl]-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]acetate](/img/structure/B11041963.png)

![4-[8-(ethoxycarbonyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridin-4-yl]benzoic acid](/img/structure/B11041975.png)

![2-[3-(methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]-N-phenylacetamide](/img/structure/B11041987.png)

![Ethyl 5-{3-[(3-ethoxy-4-methoxybenzyl)amino]-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11041992.png)

![4-[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]butanoic acid](/img/structure/B11042000.png)

![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B11042018.png)

![4-{[5-(4-Chlorophenyl)-7-(4-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11042019.png)